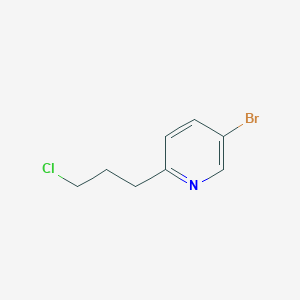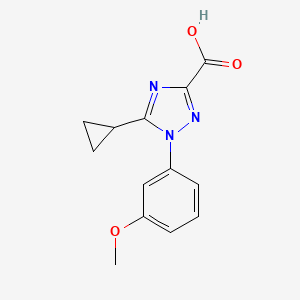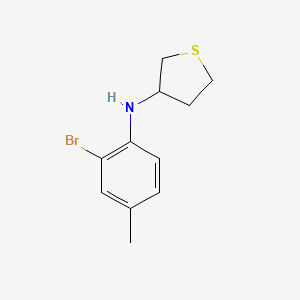
5-Bromo-2-(3-chloropropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-chloropropyl)pyridine: is an organic compound with the molecular formula C8H9BrClN It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-chloropropyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(3-chloropropyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(3-chloropropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Amino Derivatives: Formed via substitution reactions with amines.
Fluorinated Derivatives: Formed via halogen-exchange reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(3-chloropropyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It may be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for creating specialized compounds for various applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3-chloropropyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism would depend on the target molecule it interacts with, such as enzymes or receptors. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloropyridine: A closely related compound with similar reactivity but lacking the propyl group.
2-(3-Chloropropyl)pyridine: Similar structure but without the bromine atom.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with different reactivity due to the presence of fluorine
Uniqueness: 5-Bromo-2-(3-chloropropyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The propyl group also adds to its versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H9BrClN |
|---|---|
Molekulargewicht |
234.52 g/mol |
IUPAC-Name |
5-bromo-2-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-4-8(11-6-7)2-1-5-10/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
BLNCOPGTGQFCKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)


methanol](/img/structure/B13218578.png)
![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)



![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)

